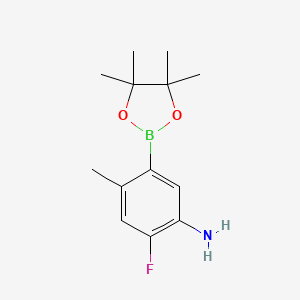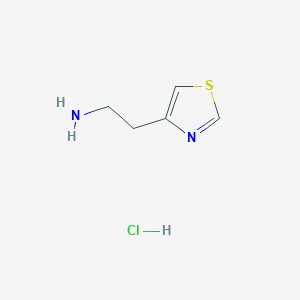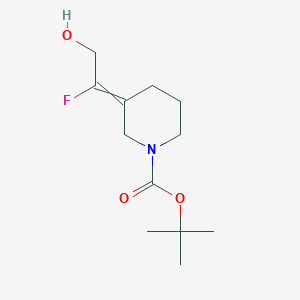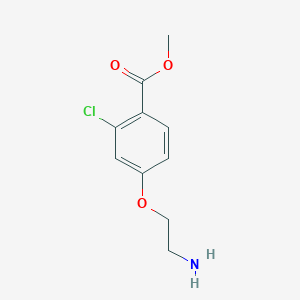
Methyl 4-(2-aminoethoxy)-2-chlorobenzoate
描述
Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a chemical compound with a molecular formula of C10H12ClNO3 It is a derivative of benzoic acid and contains an aminoethoxy group and a chlorine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate typically involves the reaction of 4-hydroxy-2-chlorobenzoic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Methyl 4-(2-aminoethoxy)-2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: The nitro derivatives can be reduced back to the aminoethoxy group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophilic substitution reactions often use sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) as reagents.
Major Products Formed
Oxidation: Nitro or oxime derivatives.
Reduction: Aminoethoxy derivatives.
Substitution: Hydroxyl or alkoxy-substituted benzoates.
科学研究应用
Methyl 4-(2-aminoethoxy)-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom may participate in halogen bonding, further stabilizing the interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Amlodipine: A calcium channel blocker with a similar aminoethoxy group.
Chlorobenzoic Acid Derivatives: Compounds with similar benzene ring substitutions.
Uniqueness
Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is unique due to the combination of its aminoethoxy and chlorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
methyl 4-(2-aminoethoxy)-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-10(13)8-3-2-7(6-9(8)11)15-5-4-12/h2-3,6H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEIBMBDFVFTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


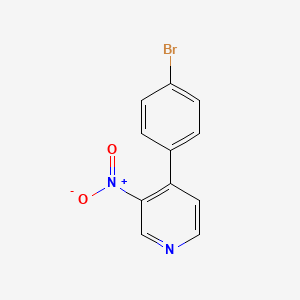
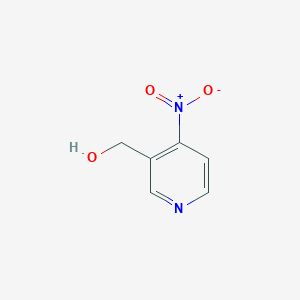
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
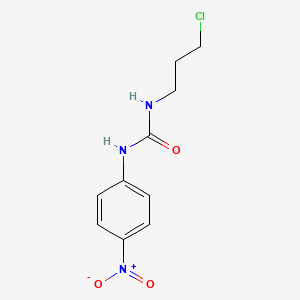
![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)
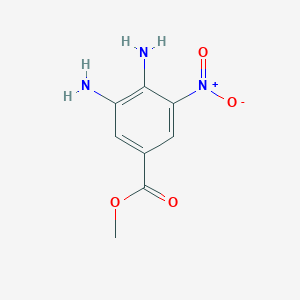
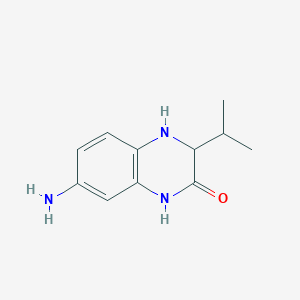
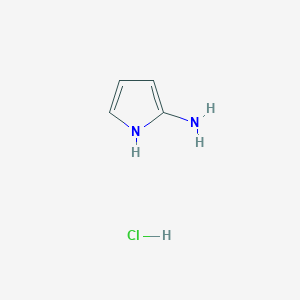
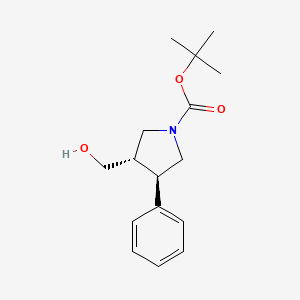
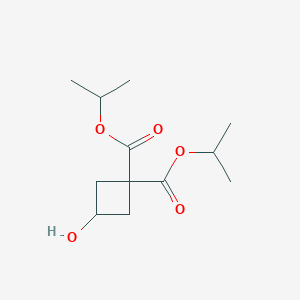
![n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine](/img/structure/B1404244.png)
